2-氮丙氨胺

描述

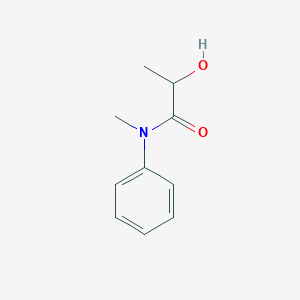

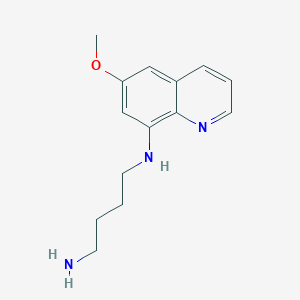

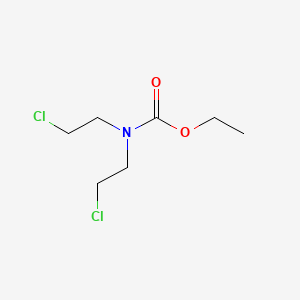

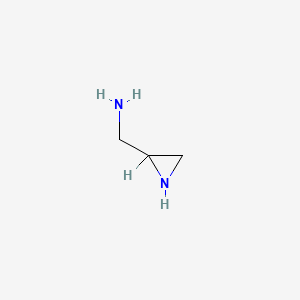

“2-Aziridinemethanamine” is also known as “Aziridin-2-ylmathanaminem 1-(aziridin-2-yl)methanamine, 2-(aminomethyl)aziridine”. It has a CAS number of 55099-23-5 and a molecular formula of C3H8N2 . The molecular weight of this compound is 72.11 .

Synthesis Analysis

Aziridines are three-membered, saturated nitrogen heterocycles that have been described as ‘‘epoxide’s poor relations,’’ since methods for their synthesis and manipulation are less developed than those for their well-studied cousins . Despite the challenges surrounding their synthesis and control of reactivity, advances in aziridine chemistry have seen steady growth over the last 90 years .

Chemical Reactions Analysis

Aziridines are inherently strained making them attractive for study in terms of reactivity and pharmacodynamic action . Many aziridine alkaloids have anticancer, antibacterial, and/or antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and/or microorganisms strongly indicating that the presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Aziridinemethanamine” include a predicted density of 0.974±0.06 g/cm3 and a boiling point of 54-56 °C (Press: 11 Torr) .

科学研究应用

Antibacterial Properties:

2-Aziridinemethanamine exhibits antibacterial activity, making it valuable in combating bacterial infections. Researchers have explored its potential as an antimicrobial agent, especially against multidrug-resistant bacteria. The compound’s mechanism of action involves disrupting bacterial cell walls or interfering with essential cellular processes .

Plant Growth Regulation:

In agriculture, 2-Aziridinemethanamine has been investigated for its effects on plant growth. When applied as a foliar spray, it can influence fruit yield, size, and quality. For instance, combining it with boric acid enhances fruit characteristics such as diameter, circumference, and juice content .

Photocatalysis and Environmental Remediation:

Due to its reactivity, 2-Aziridinemethanamine can serve as a precursor for the synthesis of functional materials. Researchers have explored its use in the preparation of nanostructured titanium dioxide (TiO~2~) catalysts. These materials find applications in photocatalytic degradation of pollutants, water purification, and air quality improvement .

Surface Modification and Material Functionalization:

Researchers explore the use of 2-Aziridinemethanamine for modifying surfaces and functionalizing materials. It can react with various substrates, introducing amino groups or other functional moieties. These modified surfaces find applications in sensors, coatings, and biomedical devices.

Noor, E., Liaqat, U., Zaman, W. Q., Hussain, S., Shahzad, A., Rasool, K., … & Miran, W. (2023). Antibacterial Properties of Two-Dimensional Nanomaterials. In Two-Dimensional Materials for Environmental Applications (pp. 137-160). Springer. Impact of foliar application of growth regulators and micronutrients on yield and quality of pomegranate (Punica granatum L.) cv. BhagwaInternational Journal of Chemical Studies, 10(1), 359-366. Chen, X., & Mao, S. S. (2007). Titanium dioxide nanomaterials: synthesis, properties, modifications, and applications. Chemical Reviews, 107(7), 2891-2959.

安全和危害

未来方向

Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . This review highlights the recent advances on the polymerizations of aziridine and azetidine . It provides a basis for the development of future macromolecular architectures using these relatively exotic monomers .

作用机制

Target of Action

The primary target of 2-Aziridinemethanamine, also known as N-(2-Aminoethyl)-1-aziridineethanamine, is the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also a receptor for the SARS-CoV-2 virus, making it a significant target in the context of the COVID-19 pandemic .

Mode of Action

2-Aziridinemethanamine interacts with its target, ACE2, by binding to it, which may lead to a conformational change in ACE2 . This binding can shift the residues that would bind the SARS-CoV S-glycoprotein, preventing viral attachment and entry . Furthermore, this compound may inhibit ACE2, preventing the actions of Angiotensin II, a peptide hormone that can lead to vasoconstriction and increased blood pressure .

Biochemical Pathways

Aziridines, in general, are known for their high reactivity due to the strain of the three-membered ring, making them useful in various chemical reactions .

Pharmacokinetics

The pharmacokinetics of similar aziridine compounds suggest that they can be rapidly absorbed and distributed in the body due to their small size and polar nature

Result of Action

The binding of 2-Aziridinemethanamine to ACE2 can prevent the actions of Angiotensin II, potentially leading to decreased blood pressure . Additionally, by preventing the binding of the SARS-CoV S-glycoprotein to ACE2, this compound could potentially inhibit the entry of the SARS-CoV-2 virus into cells .

属性

IUPAC Name |

aziridin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-1-3-2-5-3/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXCVBXGIHNPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970465 | |

| Record name | 1-(Aziridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55099-23-5 | |

| Record name | 2-Aziridinemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055099235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Aziridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | aziridin-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。